D-Styrylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The substrate specificity of a Taxus-derived phenylalanine aminomutase (PAM) was investigated, and the enzyme was found to catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .

Chemical Reactions Analysis

While specific chemical reactions involving D-Styrylalanine are not well-documented, it is known that phenylalanine aminomutase can catalyze the conversion of variously substituted vinyl- and aryl-S-α-alanines to corresponding β-amino acids .

Scientific Research Applications

Biosensors and Detection Methods

- Biosensors for Amino Acids : The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids, including phenylalanine, tyrosine, and tryptophan, shows significant interdisciplinary research interest. Such devices could potentially be adapted for D-Styrylalanine detection, highlighting their utility in medicine, pharmacy, and disease monitoring (Dinu & Apetrei, 2022).

Metabolite Profiling in Disease

- Parkinson’s Disease and Metabolomics : Advanced metabolite profiling techniques, known as metabolomics, have become a powerful tool in identifying novel biomarkers for diseases like Parkinson’s disease. This approach, which includes the profiling of aromatic amino acids such as phenylalanine and tyrosine, could be relevant for studying this compound's role or effects in similar contexts (Havelund et al., 2017).

Metabolic Insights from Clinical Studies

- Phenylketonuria (PKU) Treatment Innovations : New strategies for treating PKU, an inherited metabolic disease, include developments in dietary treatments, supplementation with large neutral amino acids to prevent phenylalanine entry into the brain, and enzyme therapy. Research in these areas could offer insights into how this compound and its metabolic pathways might be influenced or utilized in metabolic disorders (Strisciuglio & Concolino, 2014).

Application in Metabolic Enzyme Research

- Enzyme Therapeutics : The study of DNA enzymes, particularly in inhibiting gene expression at the mRNA level, has identified potential applications in antiviral, antibacterial, anti-cancer, anti-inflammatory treatments, and cardiovascular and CNS diseases. This area of research could be relevant to this compound, especially in understanding its interactions with metabolic enzymes and potential therapeutic applications (Fokina, Stetsenko, & Francois, 2015).

Safety and Hazards

When handling D-Styrylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, immediate medical attention is advised .

Mechanism of Action

Target of Action

D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .

Mode of Action

The interaction of this compound with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .

Biochemical Pathways

The biochemical pathway involving this compound is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .

Pharmacokinetics

It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like this compound can significantly differ .

Result of Action

The result of this compound’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like this compound can be influenced by the variable compositions of L-amino acids in different environments .

Properties

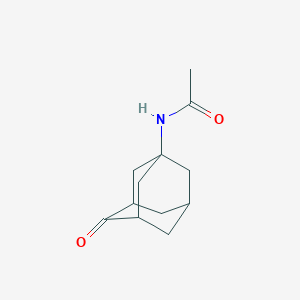

IUPAC Name |

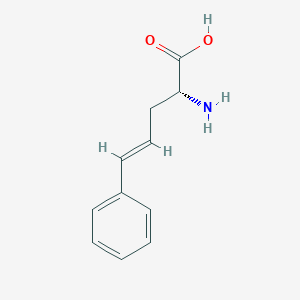

(E,2R)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-LJJSCBMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)